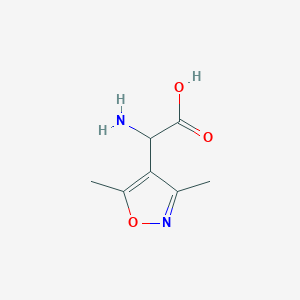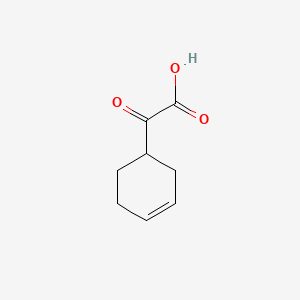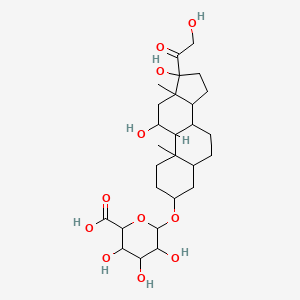
2-(3,5-Dimethyl-4-isoxazolyl)glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,5-Diméthyl-4-isoxazolyl)glycine: Dimebolin , est un composé hétérocyclique à cinq chaînons. Sa structure est composée d'un cycle isoxazole fusionné à une partie glycine. Le cycle isoxazole contient un atome d'oxygène et un atome d'azote en positions adjacentes. En raison de sa structure unique, il présente un large spectre d'activités biologiques.
Méthodes De Préparation
Voies de synthèse:: Plusieurs voies de synthèse existent pour la préparation de la 2-(3,5-diméthyl-4-isoxazolyl)glycine. Une approche courante implique la condensation de la glycine avec l'acide 3,5-diméthyl-4-isoxazolecarboxylique. La réaction se déroule dans des conditions appropriées pour former le composé souhaité.
Production industrielle:: Bien que les méthodes de production à l'échelle industrielle ne soient pas largement documentées, les synthèses à l'échelle du laboratoire fournissent des informations précieuses sur la préparation du composé.
Analyse Des Réactions Chimiques
Réactivité:: La 2-(3,5-diméthyl-4-isoxazolyl)glycine peut subir diverses réactions chimiques, notamment :
Oxydation : Elle peut être oxydée dans des conditions spécifiques.
Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels.
Substitution : Les substituants sur le cycle isoxazole peuvent être remplacés.
Amidation : Le groupe acide carboxylique peut réagir avec les amines pour former des amides.
Oxydation : Des agents oxydants comme le permanganate de potassium (KMnO₄) ou le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄).
Substitution : Divers nucléophiles (par exemple, les amines, les alcoolates) peuvent être utilisés.
Amidation : Réactifs amines et agents de couplage (par exemple, DCC, EDC) pour la formation de liaisons amides.
Principaux produits:: Les principaux produits dépendent des conditions de réaction et des substituants spécifiques. Par exemple, l'amidation donne des amides de 2-(3,5-diméthyl-4-isoxazolyl)glycine.
4. Applications de la recherche scientifique
La 2-(3,5-diméthyl-4-isoxazolyl)glycine a trouvé des applications dans :
Neurosciences : Elle a été étudiée pour son potentiel en tant qu'activateur cognitif.
Neuroprotection : Des études suggèrent des effets neuroprotecteurs contre le stress oxydatif et l'excitotoxicité.
Maladie d'Alzheimer : Certaines recherches explorent son rôle dans la thérapie d'Alzheimer.
5. Mécanisme d'action
Le mécanisme exact reste à l'étude. Il implique probablement la modulation des systèmes neurotransmetteurs et de la plasticité synaptique.
Applications De Recherche Scientifique
2-(3,5-Dimethyl-4-isoxazolyl)glycine has found applications in:
Neuroscience: It has been investigated for its potential as a cognitive enhancer.
Neuroprotection: Studies suggest neuroprotective effects against oxidative stress and excitotoxicity.
Alzheimer’s Disease: Some research explores its role in Alzheimer’s therapy.
Mécanisme D'action
The exact mechanism remains under investigation. It likely involves modulation of neurotransmitter systems and synaptic plasticity.
Comparaison Avec Des Composés Similaires
Bien que la Dimebolin soit unique, d'autres dérivés de l'isoxazole (par exemple, l'acide iboténique, le muscimol) présentent des similitudes structurales.
Propriétés
Formule moléculaire |
C7H10N2O3 |
|---|---|
Poids moléculaire |
170.17 g/mol |
Nom IUPAC |
2-amino-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetic acid |
InChI |
InChI=1S/C7H10N2O3/c1-3-5(4(2)12-9-3)6(8)7(10)11/h6H,8H2,1-2H3,(H,10,11) |
Clé InChI |
BIWAEPJSMLOBJQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=NO1)C)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)


![tert-butyl N-[1-(2-formyl-6-phenylphenyl)piperidin-3-yl]carbamate](/img/structure/B12108105.png)
![1-Pyrrolidinecarboxylic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-oxo-, phenylmethy](/img/structure/B12108109.png)





![2-((3'-Fluoro-3-methyl-[2,4'-bipyridin]-5-yl)amino)-5-methylbenzoic acid](/img/structure/B12108146.png)
![(4-Methoxyphenyl)methyl (6R,7R)-3-(chloromethyl)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B12108149.png)

